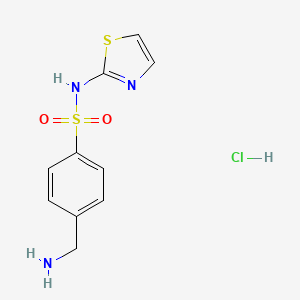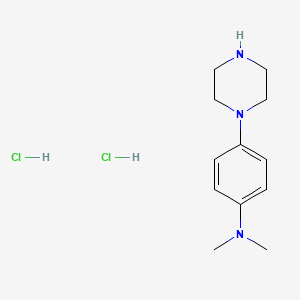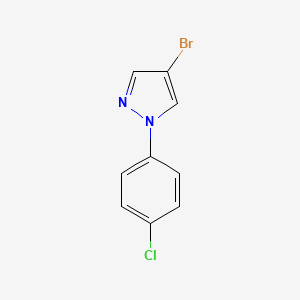
4-Bromo-1-(4-chlorophényl)pyrazole
Vue d'ensemble
Description
4-Bromo-1-(4-chlorophenyl)pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .
Synthesis Analysis
The synthesis of 4-Bromo-1-(4-chlorophenyl)pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It can also be prepared from 4-bromopyrazole .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-(4-chlorophenyl)pyrazole consists of a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms . The molecular weight is 257.52 .Chemical Reactions Analysis
4-Bromo-1-(4-chlorophenyl)pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It can also react with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se to form thio/selenoether ligands .Physical And Chemical Properties Analysis
4-Bromo-1-(4-chlorophenyl)pyrazole is a solid substance with a molecular weight of 257.52 . It has a boiling point of 250-260 °C and a melting point of 93-96 °C .Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
4-Bromo-1-(4-chlorophényl)pyrazole: les dérivés ont montré des résultats prometteurs dans le traitement des maladies tropicales telles que la leishmaniose et le paludisme. Ces composés ont été synthétisés et évalués pour leur efficacité contre Leishmania aethiopica et Plasmodium berghei. Les dérivés ont présenté une activité antipromastigote significative et ont été capables d'inhiber la croissance de Plasmodium berghei avec des taux de suppression élevés, indiquant leur potentiel en tant que pharmacophores pour le développement de nouveaux agents antileishmaniens et antimalariens .
Synthèse de pyrazoles couplés à l'hydrazine
Le composé a été utilisé dans la synthèse de pyrazoles couplés à l'hydrazine. Ces dérivés sont intéressants en raison de leurs effets pharmacologiques divers, y compris de puissantes activités antileishmaniennes et antimalariennes. Le processus de synthèse implique la vérification des structures des dérivés en utilisant des techniques telles que la microanalyse élémentaire, l'FTIR et la RMN 1H .
Inhibiteurs de l'alcool déshydrogénase hépatique
Certains pyrazoles 4-substitués, dont le This compound, ont été identifiés comme des inhibiteurs de l'alcool déshydrogénase hépatique. Cette enzyme joue un rôle crucial dans le métabolisme des alcools dans le foie, et les inhibiteurs peuvent être utilisés pour étudier le métabolisme de l'alcool et potentiellement traiter les troubles liés à l'alcool .
Propriétés antibactériennes et antifongiques
La recherche a indiqué que des dérivés du This compound possèdent des propriétés antibactériennes et antifongiques. Ils ont été testés contre diverses souches de bactéries et de champignons, notamment Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergilus flavus et Aspergillus niger. Les résultats suggèrent que ces composés pourraient être développés en de nouveaux agents antibactériens et antifongiques .
Synthèse de bipyrazoles
Ce composé sert de matière de départ dans la synthèse de 1,4'-bipyrazoles. Les bipyrazoles sont intéressants en raison de leurs applications potentielles en pharmacie et en tant que composés biologiquement actifs. La synthèse de bipyrazoles implique la création de composés comportant deux cycles pyrazole, ce qui peut conduire à une activité biologique accrue .
Préparation de complexes hexacoordonnés
This compound: peut être utilisé dans la préparation de complexes hexacoordonnés solides. Ces complexes sont formés en réagissant avec du diméthyl- et du divinyl-tindichlorure et ont des applications potentielles en science des matériaux et en chimie de coordination .
Safety and Hazards
Orientations Futures
4-Bromo-1-(4-chlorophenyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . The future directions of this compound could involve exploring its potential applications in various fields of science .
Mécanisme D'action
Target of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.
Mode of Action
It is known that the compound inhibits oxidative phosphorylation and atp exchange reactions . This suggests that 4-Bromo-1-(4-chlorophenyl)pyrazole may interact with its targets to disrupt these processes, leading to changes in cellular energy production and function.
Biochemical Pathways
4-Bromo-1-(4-chlorophenyl)pyrazole affects the biochemical pathways related to oxidative phosphorylation and ATP exchange . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. ATP exchange reactions are involved in the transfer of phosphate groups and the regulation of energy within the cell. Disruption of these pathways by 4-Bromo-1-(4-chlorophenyl)pyrazole can lead to downstream effects such as changes in energy production and cellular functions.
Result of Action
Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that the compound may lead to changes in cellular energy levels and potentially disrupt various cellular functions.
Analyse Biochimique
Biochemical Properties
4-Bromo-1-(4-chlorophenyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that 4-Bromo-1-(4-chlorophenyl)pyrazole can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-Bromo-1-(4-chlorophenyl)pyrazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting cellular energy levels and metabolic activities . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, 4-Bromo-1-(4-chlorophenyl)pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes involved in oxidative phosphorylation, thereby reducing ATP production . This inhibition may occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation. Additionally, 4-Bromo-1-(4-chlorophenyl)pyrazole may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in energy metabolism and calcium signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(4-chlorophenyl)pyrazole can change over time. Its stability and degradation are important factors to consider. Studies have shown that 4-Bromo-1-(4-chlorophenyl)pyrazole can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 4-Bromo-1-(4-chlorophenyl)pyrazole can also result in persistent changes in cellular function, such as altered energy metabolism and calcium signaling.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-(4-chlorophenyl)pyrazole vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in energy metabolism and calcium signaling . Toxic or adverse effects may be observed at high doses, including cellular damage, disrupted metabolic activities, and impaired physiological functions.
Metabolic Pathways
4-Bromo-1-(4-chlorophenyl)pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and calcium signaling . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and calcium homeostasis.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-(4-chlorophenyl)pyrazole is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The transport and distribution of 4-Bromo-1-(4-chlorophenyl)pyrazole are crucial for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 4-Bromo-1-(4-chlorophenyl)pyrazole is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
4-bromo-1-(4-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBFJAPHHIBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

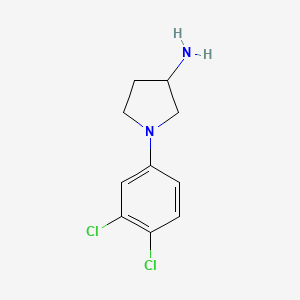
![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)
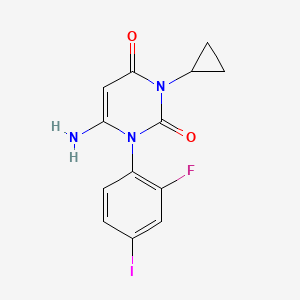
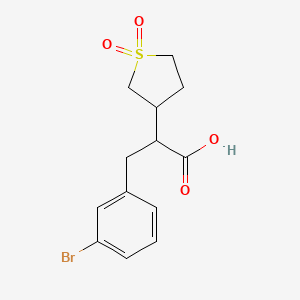
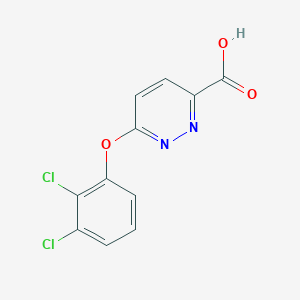


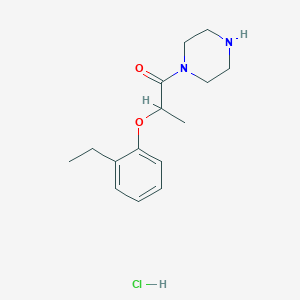

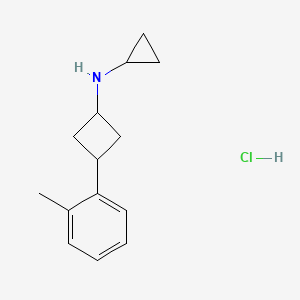
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
